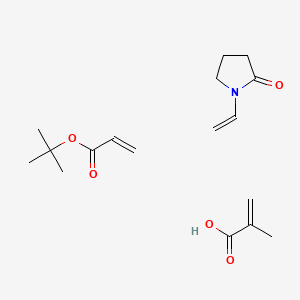
Tert-butyl prop-2-enoate;1-ethenylpyrrolidin-2-one;2-methylprop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl prop-2-enoate: , 1-ethenylpyrrolidin-2-one , and 2-methylprop-2-enoic acid are three distinct chemical compounds, each with unique properties and applications.
Vorbereitungsmethoden
Tert-butyl prop-2-enoate: is synthesized through the esterification of acrylic acid with isobutylene in the presence of a catalyst and a polymerization inhibitor . The reaction is typically carried out at a temperature of 30°C and a pressure of 1 MPa. Industrial production methods involve the use of strong acidic cation exchange resins as catalysts .
1-ethenylpyrrolidin-2-one: is produced industrially by the vinylation of 2-pyrrolidone, which involves the base-catalyzed reaction with acetylene . This process results in the formation of N-vinylpyrrolidone, which can be further polymerized to produce polyvinylpyrrolidone (PVP).
2-methylprop-2-enoic acid: is typically produced through the oxidation of isobutylene or the hydrolysis of methacrylonitrile . Industrial methods often involve the use of sulfuric acid as a catalyst.
Analyse Chemischer Reaktionen
Tert-butyl prop-2-enoate: undergoes various chemical reactions, including polymerization, esterification, and hydrolysis . Common reagents used in these reactions include strong acids, bases, and radical initiators. Major products formed from these reactions include poly(tert-butyl acrylate) and other copolymers .
1-ethenylpyrrolidin-2-one: undergoes polymerization to form polyvinylpyrrolidone (PVP), which is used in various applications . It can also undergo reactions with other monomers to form copolymers. Common reagents used in these reactions include radical initiators and catalysts .
2-methylprop-2-enoic acid: undergoes polymerization and copolymerization reactions to form methacrylate polymers . It can also undergo esterification reactions to form methacrylate esters. Common reagents used in these reactions include radical initiators and strong acids .
Wissenschaftliche Forschungsanwendungen
Tert-butyl prop-2-enoate: is used in the production of polymers and copolymers that have applications in coatings, adhesives, and sealants . It is also used in the synthesis of specialty chemicals and intermediates.
1-ethenylpyrrolidin-2-one: is widely used in the production of polyvinylpyrrolidone (PVP), which has applications in pharmaceuticals as a binder and stabilizer, in cosmetics as a film-former, and in other industries as a dispersant and thickener . PVP is also used in gene delivery and tissue engineering applications .
2-methylprop-2-enoic acid: is used in the production of methacrylate polymers and copolymers, which have applications in coatings, adhesives, and dental materials . It is also used in the synthesis of specialty chemicals and intermediates.
Wirkmechanismus
Tert-butyl prop-2-enoate: exerts its effects through polymerization reactions, where the monomer units react to form long polymer chains . The molecular targets and pathways involved in these reactions include radical initiators and catalysts that facilitate the polymerization process.
1-ethenylpyrrolidin-2-one: exerts its effects through polymerization to form polyvinylpyrrolidone (PVP), which interacts with various molecular targets in pharmaceutical and cosmetic formulations . The pathways involved include radical polymerization and copolymerization reactions .
2-methylprop-2-enoic acid: exerts its effects through polymerization and copolymerization reactions to form methacrylate polymers . The molecular targets and pathways involved include radical initiators and catalysts that facilitate the polymerization process.
Vergleich Mit ähnlichen Verbindungen
Tert-butyl prop-2-enoate: is similar to other acrylate esters, such as methyl acrylate and ethyl acrylate . it is unique in its ability to form polymers with higher glass transition temperatures and better thermal stability.
1-ethenylpyrrolidin-2-one: is similar to other vinyl monomers, such as vinyl acetate and vinyl chloride . it is unique in its ability to form polyvinylpyrrolidone (PVP), which has exceptional solubility and biocompatibility.
2-methylprop-2-enoic acid: is similar to other methacrylate monomers, such as methyl methacrylate and ethyl methacrylate . it is unique in its ability to form polymers with higher glass transition temperatures and better mechanical properties.
Eigenschaften
CAS-Nummer |
115401-91-7 |
|---|---|
Molekularformel |
C17H27NO5 |
Molekulargewicht |
325.405 |
IUPAC-Name |
tert-butyl prop-2-enoate;1-ethenylpyrrolidin-2-one;2-methylprop-2-enoic acid |
InChI |
InChI=1S/C7H12O2.C6H9NO.C4H6O2/c1-5-6(8)9-7(2,3)4;1-2-7-5-3-4-6(7)8;1-3(2)4(5)6/h5H,1H2,2-4H3;2H,1,3-5H2;1H2,2H3,(H,5,6) |
InChI-Schlüssel |
ZBQRHBSIGBWWTN-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)O.CC(C)(C)OC(=O)C=C.C=CN1CCCC1=O |
Synonyme |
2-Propenoic acid, 2-methyl-, polymer with 1,1-dimethylethyl 2-propenoate and 1-ethenyl-2-pyrrolidinone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















